1-Fluoro-2,4-dinitrobenzene
Overview
Description
1-fluoro-2,4-dinitrobenzene is the organofluorine compound that is benzene with a fluoro substituent at the 1-position and two nitro substituents in the 2- and 4-positions. It has a role as an agrochemical, a protein-sequencing agent, an EC 2.7.3.2 (creatine kinase) inhibitor, an allergen, a chromatographic reagent and a spectrophotometric reagent. It is a C-nitro compound and an organofluorine compound.
Dinitrofluorobenzene is an aromatic hydrocarbon composed of a benzene ring linked to two nitro groups and one fluoride group that is used for N-terminal amino acid sequencing by the Sanger method. In vitro, dinitrofluorobenzene (DNFB) reacts with the amine group in amino acids to produce dinitrophenyl (DNP)-amino acids. Then the sample is subjected to acid hydrolysis. Under these conditions, the peptide bonds are broken but the DNP-amino acid bonds remain intact. The DNP-amino acids can be recovered and their identities can be determined through the use of various chromatography techniques. This reagent can also be used to distinguish the reduced and oxidized forms of glutathione and cysteine.
2,4-dinitrofluorobenzene appears as clear yellow crystals or yellow crystalline solid. (NTP, 1992)
Mechanism of Action
1-Fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger’s reagent, is a chemical compound that plays a significant role in protein sequencing and biochemical research .
Target of Action
The primary target of FDNB is the N-terminal amino acid of polypeptides . The N-terminal amino acid is the start of a protein or peptide sequence and plays a crucial role in protein function and structure.
Mode of Action
FDNB interacts with its targets through a process known as derivatization . It reacts with the amine group in amino acids to produce dinitrophenyl-amino acids . This reaction is essential for the identification of the amino acid sequence in proteins .
Biochemical Pathways
The reaction of FDNB with amino acids leads to the formation of dinitrophenyl-amino acids . These modified amino acids are stable under acid hydrolysis conditions that break peptide bonds . The identity of these amino acids can then be discovered through chromatography , providing valuable information about the protein’s sequence.
Result of Action
The result of FDNB’s action is the production of dinitrophenyl-amino acids . These compounds can be used to determine the sequence of amino acids in a protein . This information is crucial for understanding protein function and can be used in various fields, including drug discovery, disease diagnosis, and biological research.
Action Environment
The action of FDNB can be influenced by various environmental factors. For instance, the pH of the solution can affect the reaction rate, and temperature can influence the stability of the compound . Therefore, these factors must be carefully controlled during the use of FDNB to ensure accurate results.
Biochemical Analysis
Biochemical Properties
1-Fluoro-2,4-dinitrobenzene modifies the N-terminal amino acids of proteins and peptides . It reacts with the amino group of amino acids to yield dinitrophenyl-amino acids . This reaction is used in chromatographic methods and acts as an alkylating agent used in elucidating amino acid sequence in proteins .
Cellular Effects
This compound is a contact-sensitizing hapten, commonly used in experimental studies on contact hypersensitivity . It induces itch model, and atopic dermatitis . Mast cell activation is a key step in the this compound induced sensitivity .
Molecular Mechanism
This compound reacts with the amine group in amino acids to produce dinitrophenyl-amino acids . These DNP-amino acids are moderately stable under acid hydrolysis conditions that break peptide bonds . The DNP-amino acids can then be recovered, and the identity of those amino acids can be discovered through chromatography .
Dosage Effects in Animal Models
In animal models, different doses of this compound have been used to induce severe contact hypersensitivity . Detailed dosage effects in animal models are not fully studied.
Properties
IUPAC Name |
1-fluoro-2,4-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTKRQAVGJMPNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O4 | |
Record name | 2,4-DINITROFLUOROBENZENE | |
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DSSTOX Substance ID |
DTXSID8025331 | |
Record name | 1-Fluoro-2,4-dinitrobenzene | |
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Molecular Weight |
186.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4-dinitrofluorobenzene appears as clear yellow crystals or yellow crystalline solid. (NTP, 1992), Pale yellow solid; [Merck Index] Yellow low melting crystalline solid; mp = 23-26 deg C; [MSDSonline] | |
Record name | 2,4-DINITROFLUOROBENZENE | |
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Record name | 1-Fluoro-2,4-dinitrobenzene | |
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Boiling Point |
565 °F at 760 mmHg ; 352 °F at 25 mmHg ; 271 °F at 2 mmHg (NTP, 1992), 296 °C | |
Record name | 2,4-DINITROFLUOROBENZENE | |
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Record name | 1-FLUORO-2,4-DINITROBENZENE | |
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Flash Point |
greater than 235 °F (NTP, 1992), Flash point > 113 °C | |
Record name | 2,4-DINITROFLUOROBENZENE | |
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Record name | 1-Fluoro-2,4-dinitrobenzene | |
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Solubility |
0.1 to 1.0 mg/mL at 67.5 °F (NTP, 1992), Soluble in benzene, ether, propylene glycol, Soluble in ethanol; slightly soluble in chloroform, In water, 400 mg/L at 25 °C | |
Record name | 2,4-DINITROFLUOROBENZENE | |
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Record name | 1-FLUORO-2,4-DINITROBENZENE | |
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Density |
1.482 at 68 °F (NTP, 1992) - Denser than water; will sink, Density: 1.4718 g/cu cm at 54 °C | |
Record name | 2,4-DINITROFLUOROBENZENE | |
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Record name | 1-FLUORO-2,4-DINITROBENZENE | |
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Vapor Pressure |
0.0024 [mmHg] | |
Record name | 1-Fluoro-2,4-dinitrobenzene | |
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Mechanism of Action |
Contact sensitivity to 2,4 dinitrofluorobenzene is maximal six days after sensitization but declines rapidly, due to autoanti-idiotypic antibodies produced by the host. The studies presented here indicate that this down regulation by anti-Id is a C independent active process involving a subset of Ia+ T cells in the immune lymph node cell population. Depleting immune LN cells of Ia+ T cells renders them insensitive to inhibition by anti-Id alone, although the same population is inhibited by treatment anti-Id plus C. This c(M population is rendered sensitive to inhibition by anti-Id alone by adding untreated DNFB sensitized LN cells but not by adding normal LN cells. Further studies showed that suppression by anti-Id activated Ia+ T cells occurs locally at the skin test site and is antigen nonspecific. These data indicate the natural regulation of CS to DNFB by autoanti-Id antibodies involves a negative feedback regulatory loop., Chemokines are involved in the control of dendritic cell (DC) trafficking, which is critical for the immune response, namely in allergic contact dermatitis (ACD). In this work, we investigated by flow cytometry the effect of the contact sensitizers 2,4-dinitrofluorobenzene (DNFB), 1,4-phenylenediamine (PPD) and nickel sulfate (NiSO(4)), on the surface expression of the chemokine receptors CCR6 and CXCR4 in DC. As an experimental model of a DC we used a fetal skin-derived dendritic cell line (FSDC), which has morphological, phenotypical and functional characteristics of skin DC. Our results show that all the skin sensitizers studied decreased the membrane expression of the chemokine receptors CCR6 and CXCR4. In contrast, 2,4-dichloronitrobenzene (DCNB), the inactive analogue of DNFB without contact sensitizing properties, was without effect on the surface expression of these receptors. Lipopolysaccharide (LPS), which induces the maturation of DC, also reduced surface CCR6 and CXCR4 expression., Early changes in gene expression have been identified by cDNA microarray technology. Analysis of draining auricular lymph node tissue sampled at 48 h following exposure to the potent contact allergen 2,4-dinitrofluorobenzene (DNFB) provided examples of up- and down-regulated genes, including onzin and guanylate binding protein 2, and glycosylation-dependent cell adhesion molecule 1 (GlyCAM-1), respectively. Allergen-induced changes in these three genes were confirmed in dose-response and kinetic analyses using Northern blotting and/or reverse transcription-polymerase chain reaction techniques. The results confirmed that these genes are robust and relatively sensitive markers of early changes provoked in the lymph node by contact allergen. Upon further investigation, it was found that altered expression of the adhesion molecule GlyCAM-1 was not restricted to treatment with DNFB. Topical sensitization of mice to a chemically unrelated contact allergen, oxazolone, was also associated with a decrease in the expression of mRNA for GlyCAM-1. Supplementary experiments revealed that changes in expression of this gene are independent of the stimulation by chemical allergens of proliferative responses by draining lymph node cells. Taken together these data indicate that the expression of GlyCAM-1 is down-regulated rapidly following epicutaneous treatment of mice with chemical allergens, but that this reduction is associated primarily with changes in lymph node cell number, or some other aspect of lymph node activation, rather than proliferation., The skin sensitizer 2,4-dinitrofluorobenzene (DNFB) provokes delayed hypersensitivity responses as a result of topical application to the skin. Here, we demonstrate that DNFB modifies proteins in RAW 264.7 cells and skin tissues in NC/Nga mice; we also show the functional involvement of DNFB-induced modification of cellular proteins in the DNFB-induced macrophage inflammatory protein (MIP)-2 gene expression in RAW 264.7 cells. In addition, we demonstrate that DNFB strongly induces reactive oxygen species (ROS) production. Our RT-PCR analysis and reporter gene assays reveal that the DNFB-induced intracellular ROS production is necessary for MIP-2 gene expression by DNFB. We observed that the vitamin C and chemical oxidant scavenger N-acetyl-cysteine have an inhibitory effect on the generation of ROS, the activation of MAP kinase pathways, and the MIP-2 gene expression in DNFB-treated RAW 264.7 cells. These results provide insight into the mechanisms involved in DNFB-induced contact hypersensitivity. | |
Record name | 1-FLUORO-2,4-DINITROBENZENE | |
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Color/Form |
Pale yellow crystals from ether | |
CAS No. |
70-34-8 | |
Record name | 2,4-DINITROFLUOROBENZENE | |
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Record name | Dinitrofluorobenzene | |
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Record name | 1-Fluoro-2,4-dinitrobenzene | |
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Record name | 2,4-Dinitrofluorobenzene | |
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Record name | Benzene, 1-fluoro-2,4-dinitro- | |
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Record name | 1-Fluoro-2,4-dinitrobenzene | |
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Record name | 1-fluoro-2,4-dinitrobenzene | |
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Record name | 1-FLUORO-2,4-DINITROBENZENE | |
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Record name | 1-FLUORO-2,4-DINITROBENZENE | |
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Melting Point |
81.5 to 86.0 °F (NTP, 1992), 25.8 °C | |
Record name | 2,4-DINITROFLUOROBENZENE | |
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Record name | 1-FLUORO-2,4-DINITROBENZENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-fluoro-2,4-dinitrobenzene interact with proteins?
A1: this compound primarily reacts with the free amino groups of proteins. For example, it modifies the N-terminal amino group of the α chain in human hemoglobin []. This modification significantly alters the protein's oxygen affinity, eliminates the Bohr effect, and increases its association in various solvents [].
Q2: Can this compound react with other amino acids besides lysine?
A2: While lysine is a common target, this compound can react with other amino acids possessing free amino groups, such as tyrosine [, ] and histidine [].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C6H3FN2O4, and its molecular weight is 186.09 g/mol.
Q4: Is there spectroscopic data available for this compound?
A5: Yes, both 1H and 19F NMR spectral data for this compound, in pure form and in solutions, are available in the literature []. These data provide insights into the compound's structure and interactions with different solvents.
Q5: How does this compound perform in various solvent systems?
A6: this compound exhibits diverse reactivity depending on the solvent system. Studies exploring its reaction with piperidine demonstrate its sensitivity to solvent properties like basicity and hydrogen-bond donor capacity [].
Q6: How is this compound utilized in analytical chemistry?
A7: this compound serves as a derivatizing agent for various analytes, including amino acids, phenols, and thiols, enhancing their detectability in analytical techniques like HPLC and GC-MS [, , , , , ].
Q7: Does this compound participate in micellar catalysis?
A8: Yes, the reaction rate of this compound with various nucleophiles, like amines and thiols, can be significantly enhanced in the presence of micelles formed by surfactants like cetyltrimethylammonium bromide (CTAB) [, , ].
Q8: What are the mechanistic aspects of this compound's reactions?
A9: this compound typically undergoes nucleophilic aromatic substitution (SNAr) reactions. Studies highlight the role of base catalysis in these reactions, with the rate-determining step often being the departure of the fluoride ion [, , , ].
Q9: Have computational methods been applied to study this compound?
A10: Yes, thermochemical calculations have been employed to predict the rate and activation parameters for the methanolysis of this compound, demonstrating good agreement with experimental findings []. This highlights the applicability of computational approaches for understanding the reactivity of this compound.
Q10: How do structural modifications of this compound influence its reactivity?
A10: While specific SAR studies might be limited, the presence of the nitro groups in the ortho and para positions to the fluorine atom significantly enhances the reactivity of this compound towards nucleophilic aromatic substitution reactions compared to less substituted analogs.
Q11: Is there information about the pharmacokinetics and pharmacodynamics of this compound?
A11: The provided research primarily focuses on the chemical reactivity and analytical applications of this compound. Detailed pharmacokinetic or pharmacodynamic data are not available within these studies.
Q12: What are the known toxicological effects of this compound?
A15: this compound is a known skin sensitizer and tumor-promoting agent in mice []. It should be handled with appropriate safety measures.
Q13: What analytical techniques are employed to characterize and quantify this compound and its derivatives?
A16: Common analytical techniques include UV-Vis spectrophotometry, HPLC, GC-MS, and NMR spectroscopy. Derivatization with this compound enhances the detectability of various analytes in these methods [, , , , , ].
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